![molecular formula C8H10N2 B027074 1,2,3,4-Tetrahydro-2,7-naphthyridine CAS No. 108749-08-2](/img/structure/B27074.png)
1,2,3,4-Tetrahydro-2,7-naphthyridine
Overview
Description
1,2,3,4-Tetrahydro-2,7-naphthyridine is a chemical compound with the molecular formula C8H10N2 . It is a derivative of naphthyridine, a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .
Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydro-2,7-naphthyridine has a molecular weight of 170.64 . It is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines, a related compound, have been found to have a variety of applications such as anticancer properties . They have been studied for their anticancer activity on different cancer cell lines .
Anti-HIV Properties
1,6-Naphthyridines have also been studied for their potential anti-HIV properties .
Antimicrobial Properties
These compounds have shown antimicrobial properties, making them potentially useful in combating various microbial infections .
Analgesic Properties
1,6-Naphthyridines have been found to have analgesic properties, which could make them useful in pain management .
Anti-inflammatory Properties
These compounds have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions associated with inflammation .
Antioxidant Properties
1,6-Naphthyridines have shown antioxidant activities, which could make them useful in combating oxidative stress .
Chiral Amine Derivative
“(S)- (+)-1,2,3,4-Tetrahydro-1-naphthylamine” is used as a chiral amine derivative in studies of real-time chiral discrimination of enantiomers .
Kinetic Resolution of Chiral Amines
This compound has been used in studies of kinetic resolution of chiral amines with ω-transaminase using an enzyme-membrane reactor .
Safety and Hazards
1,2,3,4-Tetrahydro-2,7-naphthyridine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
Naphthyridines, including 1,2,3,4-Tetrahydro-2,7-naphthyridine, have significant importance in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing more ecofriendly, safe, and atom-economical approaches for the synthesis of naphthyridines . Additionally, a complete correlation of synthesis with biological activity remains an area of interest .
Mechanism of Action
Target of Action
It is known that naphthyridine derivatives have a broad range of biological activities, including antimicrobial and anticancer activities .
Mode of Action
It’s known that naphthyridine derivatives interact with their targets to exert their effects
Biochemical Pathways
Given the broad biological activities of naphthyridine derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Naphthyridine derivatives are known for their antimicrobial and anticancer activities , suggesting that they may induce cell death or inhibit cell proliferation in certain contexts.
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
properties
IUPAC Name |
1,2,3,4-tetrahydro-2,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-9-5-8-6-10-4-2-7(1)8/h1,3,5,10H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTPQWRLHLQVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591043 | |
Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108749-08-2 | |
Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches for synthesizing 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives?
A1: Two main synthetic approaches are highlighted in the research:
- Reductive Amination of Schiff's Bases [, ]: This method involves the reaction of a suitably substituted aromatic aldehyde with tert-butylamine to form a Schiff base. Subsequent lithiation, formylation, and reductive amination, followed by removal of the tert-butyl protecting group, yield the desired 1,2,3,4-tetrahydro-2,7-naphthyridine derivative. This method is highlighted as a convenient route for synthesizing 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine [, ].
Q2: Are there specific structural modifications explored in the context of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives?
A2: The research specifically mentions exploring the synthesis of 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine [, ]. This suggests an interest in understanding the impact of a methoxy group at the 3-position of the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold. Further research would be needed to explore the structure-activity relationships and how this specific modification influences the compound's properties or potential biological activity.
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